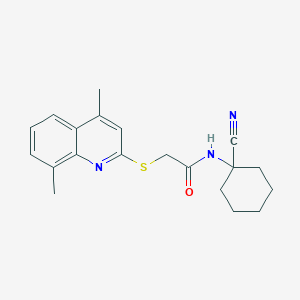

N-(1-cyanocyclohexyl)-2-(4,8-dimethylquinolin-2-yl)sulfanylacetamide

Description

Properties

IUPAC Name |

N-(1-cyanocyclohexyl)-2-(4,8-dimethylquinolin-2-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3OS/c1-14-7-6-8-16-15(2)11-18(22-19(14)16)25-12-17(24)23-20(13-21)9-4-3-5-10-20/h6-8,11H,3-5,9-10,12H2,1-2H3,(H,23,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADQRKYUCAOFPJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC(=N2)SCC(=O)NC3(CCCCC3)C#N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Table 1: Comparative Analysis of Selected Analogs

Key Findings

Impact of N-Substituents: The 1-cyanocyclohexyl group (as in the target compound and 9n) confers higher CB1 affinity (Ki = 15.7 nM) compared to the 4-cyanotetrahydropyran analog 9m (Ki = 62 nM) . CB1 Ki = 62 nM) .

Role of Aryl Substituents: The 4,8-dimethylquinolin-2-yl group in the target compound enhances CB1 selectivity (TSPO Ki >100 nM) compared to 9n, which retains TSPO affinity (Ki = 29 nM) due to its bromophenyl and methoxyphenyl groups . Methoxy and bromo substituents on aryl rings increase steric bulk and electronic effects, modulating receptor interactions and cross-reactivity .

Metabolic Stability: The cyanocyclohexyl group improves resistance to oxidative metabolism compared to non-cyanated analogs, critical for in vivo PET tracer longevity .

Selectivity Trends: Minor structural changes (e.g., N-substituent cyclization, aryl substitution) can switch selectivity between CB1 and TSPO. For example, 9m’s tetrahydropyran group shifts preference to TSPO, while the target compound’s dimethylquinoline group enhances CB1 specificity .

Implications for Drug Design

The study highlights the delicate balance between substituent-driven affinity and selectivity. For CNS-targeted PET ligands, reduced lipophilicity (as in 9m) must be weighed against receptor specificity. The target compound’s design optimizes metabolic stability and CB1 selectivity, making it a superior candidate for neuroimaging compared to dual-affinity analogs like 9n .

Q & A

Q. What are the primary synthetic strategies for N-(1-cyanocyclohexyl)-2-(4,8-dimethylquinolin-2-yl)sulfanylacetamide, and how are reaction conditions optimized?

The synthesis typically involves sequential substitution and coupling reactions. Key steps include:

- Substitution reactions using bases (e.g., KCO) to activate sulfanyl groups.

- Amide bond formation via coupling agents (e.g., HATU or EDCI) to link the cyanocyclohexyl and quinolinyl moieties. Optimization focuses on temperature (often 60–80°C), pH (neutral to slightly basic), and reaction time (12–24 hours) to maximize yields (>70%) and purity (>95%) .

Q. Which spectroscopic methods are critical for characterizing this compound?

Structural elucidation relies on:

- H/C NMR : To confirm substituent positions and integration ratios.

- IR spectroscopy : For identifying functional groups (e.g., C≡N stretch at ~2200 cm).

- High-resolution mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns. Purity is assessed via HPLC with UV detection at 254 nm .

Q. How is the compound screened for preliminary biological activity?

Initial screening involves:

- In vitro assays : Antimicrobial activity tested against Gram-positive/negative bacteria (MIC values) and antifungal activity via broth microdilution.

- Cytotoxicity studies : Using cancer cell lines (e.g., MCF-7, HeLa) with IC determination via MTT assays. Positive controls (e.g., doxorubicin) and solvent controls are mandatory to validate results .

Advanced Research Questions

Q. How can researchers optimize low yields in the final coupling step of the synthesis?

Systematic optimization strategies include:

- Design of Experiments (DOE) : To evaluate interactions between temperature, catalyst loading, and solvent polarity.

- Catalyst screening : Transition-metal catalysts (e.g., Pd(OAc)) for Suzuki-like couplings.

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates. Post-reaction purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) improves purity .

Q. How should contradictory reports about the compound’s bioactivity be resolved?

Discrepancies may arise from:

- Assay variability : Standardize protocols (e.g., cell passage number, incubation time).

- Purity differences : Validate compound integrity using HPLC and elemental analysis.

- Structural analogs : Compare activity of derivatives to identify critical pharmacophores. Meta-analyses of dose-response curves and replicate studies are recommended .

Q. What computational methods are suitable for studying its mechanism of action?

- Molecular docking : Predict binding affinities to target proteins (e.g., kinases) using AutoDock Vina or Schrödinger Suite.

- Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories.

- QSAR modeling : Relate substituent effects (e.g., methyl groups on quinoline) to bioactivity trends. Experimental validation via SPR or ITC binding assays is critical .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

- Core modifications : Vary the cyclohexyl cyanide or quinolinyl methyl groups.

- Bioisosteric replacement : Substitute sulfanyl with sulfonyl or amine groups.

- Fragment-based design : Screen truncated analogs to identify minimal pharmacophores. Parallel synthesis and high-throughput screening (HTS) accelerate SAR exploration .

Q. How can researchers address the compound’s instability in aqueous buffers?

- Formulation studies : Use cyclodextrins or liposomal encapsulation to enhance solubility.

- pH stabilization : Prepare citrate (pH 4.5) or phosphate (pH 7.4) buffered solutions.

- Degradation analysis : Monitor stability via LC-MS under accelerated conditions (40°C, 75% RH) to identify hydrolytic byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.